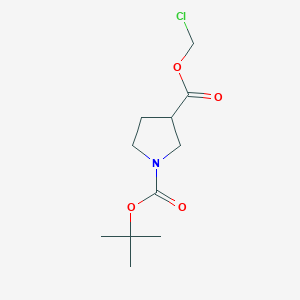

1-Tert-butyl 3-chloromethyl pyrrolidine-1,3-dicarboxylate

Description

1-Tert-butyl 3-chloromethyl pyrrolidine-1,3-dicarboxylate is a pyrrolidine-based dicarboxylate ester featuring a tert-butyl group at the 1-position and a chloromethyl ester at the 3-position. These compounds are typically used as intermediates in pharmaceutical synthesis, leveraging their reactive ester groups for further functionalization. For example, the chloromethyl group may act as a leaving group in nucleophilic substitution reactions, enabling the introduction of pharmacophores in drug discovery pipelines .

Properties

IUPAC Name |

1-O-tert-butyl 3-O-(chloromethyl) pyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18ClNO4/c1-11(2,3)17-10(15)13-5-4-8(6-13)9(14)16-7-12/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYZPGSWYSJESJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(=O)OCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 3-chloromethyl pyrrolidine-1,3-dicarboxylate typically involves the functionalization of a preformed pyrrolidine ring. One common method includes the reaction of tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate with chloromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 3-chloromethyl pyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation and reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the pyrrolidine ring.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include substituted pyrrolidines, carboxylic acids, and various oxidized or reduced derivatives of the original compound .

Scientific Research Applications

1-Tert-butyl 3-chloromethyl pyrrolidine-1,3-dicarboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic effects.

Chemical Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

Material Science: It is explored for its potential in creating novel materials with specific chemical properties.

Industrial Chemistry: The compound is utilized in the development of new catalysts and chemical processes.

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-chloromethyl pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine ring can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways . This interaction can lead to changes in enzyme activity, receptor signaling, or other cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs lie in the substituents at the 3-position of the pyrrolidine ring, which influence reactivity, stability, and applications:

- Reactivity : The chloromethyl group enhances electrophilicity compared to ethyl or methyl esters, enabling nucleophilic displacement reactions. In contrast, sulfone derivatives (e.g., 3-(methylsulfonyl) analogs) exhibit distinct electronic profiles for Michael addition or cross-coupling reactions .

Commercial Availability and Pricing

- Ethyl/Methyl Analogs : Sold by suppliers like Combi-Blocks and Enamine Ltd. in milligram-to-gram quantities, with prices ranging from $400 (1 g) to $4,800 (25 g) .

- Chloromethyl Derivative: Not explicitly listed in evidence, but niche analogs (e.g., 4-oxo-pyrrolidine derivatives) are priced at $60–$75 per 100 mg (TRC, AK Scientific) .

Biological Activity

1-Tert-butyl 3-chloromethyl pyrrolidine-1,3-dicarboxylate (CAS Number: 441717-40-4) is a compound belonging to the class of pyrrolidine derivatives. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

- Molecular Formula : C11H18ClNO4

- Molecular Weight : 263.72 g/mol

- Purity : Typically around 95% to 97% in commercial preparations.

Physical Properties

| Property | Value |

|---|---|

| Density | 1.1 g/cm³ |

| Boiling Point | 288.6 °C |

| Flash Point | 128.3 °C |

Research indicates that 1-tert-butyl 3-chloromethyl pyrrolidine-1,3-dicarboxylate exhibits various biological activities, including:

- Antifibrotic Activity : Preliminary studies suggest that this compound may have inhibitory effects on liver fibrosis by reducing the expression of collagen and other fibrotic markers in vitro. For instance, compounds structurally similar to this pyrrolidine derivative demonstrated significant reductions in COL1A1 levels, indicating a potential therapeutic application in liver diseases .

- Antimicrobial Properties : Some derivatives of pyrrolidine compounds have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. While specific data on this compound's antimicrobial efficacy is limited, related studies highlight the importance of structural modifications in enhancing activity against microbial strains .

Case Studies and Research Findings

-

Anti-Liver Fibrosis Study :

- A study evaluated the effects of various aspartic acid derivatives, including those similar to 1-tert-butyl 3-chloromethyl pyrrolidine-1,3-dicarboxylate. It was found that certain modifications led to a significant decrease in fibrotic markers in liver cells when treated with TGFβ1. The results indicated a promising direction for further research into antifibrotic agents derived from pyrrolidine structures .

-

Antimicrobial Screening :

- In a broader screening of biologically active molecules, compounds with similar structures were tested for their antibacterial properties against strains such as E. coli and S. aureus. The structure-activity relationship (SAR) highlighted that specific substitutions could enhance antibacterial potency, suggesting that further exploration of the chloromethyl group in this compound might yield interesting results .

Synthesis Routes

The synthesis of 1-tert-butyl 3-chloromethyl pyrrolidine-1,3-dicarboxylate typically involves several key steps:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable nitrogen-containing precursors.

- Chloromethylation : The introduction of the chloromethyl group is often performed using reagents like chloromethyl methyl ether.

- tert-Butylation : The tert-butyl group can be introduced using tert-butyl chloride and a strong base under appropriate reaction conditions.

Q & A

Basic: What are the key steps in synthesizing 1-Tert-butyl 3-chloromethyl pyrrolidine-1,3-dicarboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including esterification and functional group protection. A common approach starts with pyrrolidine derivatives, where the tert-butyl ester is introduced via reaction with tert-butyl chloroformate under basic conditions (e.g., triethylamine). Subsequent chloromethylation is achieved using chloromethylating agents like chloromethyl methyl ether. Key parameters for optimization include:

- Temperature : Maintaining low temperatures (0–5°C) during chloromethylation minimizes side reactions.

- Solvent choice : Anhydrous dichloromethane or tetrahydrofuran ensures compatibility with moisture-sensitive reagents.

- Reaction time : Extended reaction times (12–24 hours) improve yields for sterically hindered intermediates .

Basic: How can spectroscopic methods like NMR confirm the structure of this compound?

1H/13C NMR is critical for structural validation:

- Tert-butyl group : A singlet at ~1.4 ppm (1H) and ~28 ppm (13C) confirms the presence of the tert-butyl moiety.

- Chloromethyl group : A triplet near 3.6 ppm (1H) and ~45 ppm (13C) corresponds to the CH2Cl group.

- Pyrrolidine ring protons : Signals between 2.5–3.5 ppm (1H) and 50–60 ppm (13C) confirm the saturated five-membered ring.

IR spectroscopy can validate carbonyl stretches (C=O at ~1700 cm⁻¹) and C-Cl bonds (~650 cm⁻¹). Mass spectrometry (e.g., ESI-MS) confirms the molecular ion peak (e.g., m/z 292.1 for C12H19ClNO4) .

Advanced: What role do the tert-butyl and chloromethyl groups play in the compound's reactivity and biological interactions?

- Tert-butyl group : Provides steric bulk, reducing undesired nucleophilic attacks and enhancing conformational stability. This improves selectivity in binding to hydrophobic enzyme pockets (e.g., proteases or kinases) .

- Chloromethyl group : Serves as a reactive handle for further functionalization (e.g., nucleophilic substitution with amines or thiols). In biological systems, it may form covalent bonds with cysteine residues in target proteins, enabling irreversible inhibition .

Advanced: How can researchers address discrepancies in reported biological activities of pyrrolidine derivatives?

Discrepancies often arise from:

- Stereochemical variations : Enantiomers (e.g., R vs. S configurations) may exhibit divergent binding affinities. Use chiral HPLC or X-ray crystallography to confirm stereochemistry .

- Substituent effects : Minor modifications (e.g., replacing Cl with Br) alter electronic properties. Computational modeling (DFT) predicts electronic impacts on binding .

- Assay conditions : Variability in cell lines, pH, or co-solvents (e.g., DMSO concentration) affects activity. Standardize protocols using guidelines like OECD TG 455 .

Advanced: What strategies are effective in designing derivatives of this compound for enhanced target selectivity?

- Bioisosteric replacement : Substitute Cl with bioisosteres like trifluoromethyl (-CF3) to modulate lipophilicity without altering steric bulk .

- Ring functionalization : Introduce hydrogen-bond donors (e.g., hydroxyl groups) at the pyrrolidine 4-position to engage polar residues in enzyme active sites .

- Prodrug approaches : Mask the chloromethyl group as a labile ester (e.g., pivaloyloxymethyl) to improve pharmacokinetics and reduce off-target effects .

Basic: What methods are used to determine the purity and stability of the compound under various conditions?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>95% required for pharmacological studies).

- Accelerated stability studies : Store the compound at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS. Hydrolysis of the ester group is a common degradation pathway.

- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition temperature >150°C suggests suitability for high-temperature reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.